[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with multiple hydroxyl groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation, and esterification reactions. The reaction conditions typically involve the use of protecting groups such as acetyl groups to prevent unwanted reactions at specific hydroxyl sites. The glycosylation step often requires the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The final esterification step involves the reaction of the hydroxyl group with an appropriate carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can undergo reduction to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents such as alkyl halides or acyl chlorides. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with saturated rings, and substituted derivatives with various functional groups replacing the hydroxyl groups.
Scientific Research Applications
The compound [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic structure but different functional groups.
4-Bromo-3-(trifluoromethyl)aniline: Another aromatic compound with different substituents.
Uniqueness
The uniqueness of [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate lies in its complex structure, which includes multiple hydroxyl groups and aromatic rings, providing a wide range of chemical reactivity and potential biological activities.
Biological Activity
The compound [4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and an acetyloxymethyl moiety, which contribute to its reactivity and biological interactions. The chemical structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₄₄H₆₈O₁₇ |
Molecular Weight | 756.7 g/mol |
Hydrogen Bond Donors | 11 |
Hydrogen Bond Acceptors | 19 |
Rotatable Bonds | 13 |
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Its multiple hydroxyl groups enable it to scavenge free radicals effectively. A study demonstrated that compounds with similar structures showed enhanced radical scavenging capabilities, suggesting potential use in preventing oxidative stress-related diseases.
Antimicrobial Effects
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in vitro. In a recent study, it was found to reduce the production of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), indicating a potential role in managing inflammatory conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of hydroxyl groups allows for strong interactions with enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis through modulation of transcription factors such as NF-kB.
- Membrane Interaction : The hydrophobic regions of the molecule facilitate its insertion into lipid membranes, affecting membrane fluidity and integrity.
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Antioxidant Research evaluated a series of similar compounds and found that those with multiple hydroxyl substitutions exhibited a significant decrease in lipid peroxidation levels in cellular models.
- Antimicrobial Testing : In a clinical trial assessing new antimicrobial agents, this compound was tested against common hospital-acquired infections and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Model : In animal models of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration compared to controls, indicating its therapeutic potential in inflammatory diseases.
Properties
Molecular Formula |
C31H38O17 |
---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+ |
InChI Key |
MMSLLYRTBSZHLL-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.